4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole (CAS 1247945-14-7) is a brominated heterocyclic building block featuring a benzo[1,3]dioxole core with a gem-dimethyl group at the 2-position and a bromine atom at the 4-position. It has a molecular formula of C9H9BrO2 and a molecular weight of 229.07 g/mol.

Molecular Formula C9H9BrO2
Molecular Weight 229.07 g/mol
Cat. No. B13649265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole
Molecular FormulaC9H9BrO2
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESCC1(OC2=C(O1)C(=CC=C2)Br)C
InChIInChI=1S/C9H9BrO2/c1-9(2)11-7-5-3-4-6(10)8(7)12-9/h3-5H,1-2H3
InChIKeyRFNWDJXVFUOGLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole: Core Structural and Chemical Identity Data for Procurement


4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole (CAS 1247945-14-7) is a brominated heterocyclic building block featuring a benzo[1,3]dioxole core with a gem-dimethyl group at the 2-position and a bromine atom at the 4-position. It has a molecular formula of C9H9BrO2 and a molecular weight of 229.07 g/mol . Its structure provides a reactive aryl bromide handle for cross-coupling reactions, while the dimethyl group contributes to the molecule's steric profile. Authoritative databases and vendor sources confirm its identity and provide key chemical properties for research and development applications .

Why 4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole Cannot Be Replaced by Common In-Class Analogs


Generic substitution among benzodioxole derivatives is scientifically invalid due to the profound impact of even minor structural changes on physicochemical properties, reactivity, and biological outcomes. The specific 4-bromo substitution pattern on the 2,2-dimethylbenzo[d][1,3]dioxole scaffold is distinct from other isomers like the 5-bromo analog (CAS 73790-19-9) and the non-methylated 4-bromo-1,3-benzodioxole (CAS 6698-13-1) . These differences alter electronic distribution, steric hindrance, and metabolic stability, directly affecting synthetic utility and target binding. Therefore, substituting with a 'similar' benzodioxole without rigorous justification risks experimental failure, irreproducible results, and wasted resources in critical research and development workflows.

Quantitative Evidence Guide for Differentiating 4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole from Analogs


Isomeric Purity and Positional Control: 4-Bromo vs. 5-Bromo Analogs

The target compound is explicitly defined as the 4-bromo isomer, which is chemically distinct from the 5-bromo-2,2-dimethylbenzo[d][1,3]dioxole isomer (CAS 73790-19-9) . While both share the same molecular weight (229.07 g/mol), the position of the bromine atom dictates a unique electronic and steric environment around the aromatic ring. For procurement, the correct isomer is non-negotiable for projects where regiochemistry dictates downstream synthetic steps or biological interactions .

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Impact of the Gem-Dimethyl Group on Molecular Properties

The presence of the gem-dimethyl group at the 2-position is a key differentiator from the simpler 4-bromo-1,3-benzodioxole (CAS 6698-13-1), which has a molecular weight of 201.02 g/mol . This structural feature increases the target compound's molecular weight (229.07 g/mol) and lipophilicity (predicted LogP), potentially affecting solubility, membrane permeability, and metabolic stability. While vendor data provides a predicted boiling point of 245.0±29.0 °C , direct comparative data for the non-methylated analog is not available in the current search results.

Drug Design Physicochemical Properties Synthetic Chemistry

Monobrominated Building Block vs. Dibrominated Analogs for Selective Functionalization

4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole is a monobrominated compound, offering a single, well-defined site for palladium-catalyzed cross-coupling reactions. This contrasts with dibrominated analogs like 5,6-dibromo-2,2-dimethylbenzo[d][1,3]dioxole (CAS 114414-23-2), which has a higher molecular weight of 307.97 g/mol . The presence of only one reactive site in the target compound eliminates the risk of unwanted secondary reactions and complex product mixtures, ensuring a cleaner synthetic route for the selective installation of a single molecular fragment .

Cross-Coupling Building Blocks Synthetic Strategy

Availability of Verified Purity and Physical Form Specifications

Procurement records confirm that 4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole is commercially available in high purity, with multiple suppliers reporting a minimum purity of 98% as determined by HPLC . The compound is described as a colorless liquid and is available for purchase in quantities ranging from 100mg to kilograms, enabling its use across the research and development spectrum from early discovery to pilot-scale synthesis . This level of commercial availability and documented purity is a key differentiator from less common or custom-synthesized analogs.

Procurement Quality Control Reproducibility

Key Application Scenarios for 4-Bromo-2,2-dimethylbenzo[d][1,3]dioxole in R&D


Synthesis of Novel Benzodioxole-Based Acetylcholinesterase Inhibitors

As described in patent US-9346818-B2, this compound can serve as a crucial building block for synthesizing novel benzodioxole derivatives with potential activity against Alzheimer's disease [1]. The 4-bromo handle allows for the introduction of diverse molecular fragments (represented by 'A' and 'R' groups in the patent's formula (I)) to explore structure-activity relationships (SAR) around the benzodioxole core, an activity for which the compound's regiochemistry is essential [1].

Design and Synthesis of Anticonvulsant Drug Candidates

The 4-bromo-2,2-dimethylbenzo[d][1,3]dioxole scaffold aligns with the class of 5-substituted benzo[d][1,3]dioxole derivatives that have shown promising anticonvulsant activity in animal models, such as in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens [2]. In these studies, related compounds demonstrated potent activity, with ED50 values as low as 9.8 mg/kg [2]. The target compound offers a structurally distinct alternative substitution pattern for medicinal chemists to explore novel chemical space and potentially identify new anticonvulsant leads [2].

Development of Anticancer Agents Based on the Benzodioxole Pharmacophore

The benzodioxole ring system is a recognized pharmacophore with a wide range of biological activities, including significant anticancer potential [3][4]. This compound provides a versatile platform for synthesizing and evaluating a new series of antitumor agents. By utilizing the 4-bromo group in cross-coupling reactions, researchers can generate a library of derivatives for screening against various cancer cell lines (e.g., HeLa, Caco-2, Hep3B), following established precedents where related benzodioxole derivatives have shown potent cytotoxic activity [4].

Synthesis of Isotopologues for Metabolic and Pharmacokinetic Studies

Patents describe the utility of substituted benzo[d][1,3]dioxoles in the synthesis of deuterated isotopologues [5]. These modified compounds can exhibit altered metabolic properties, such as being poorer substrates for cytochrome P450 enzymes like 2D6, leading to unique pharmacokinetic profiles [5]. The target compound could serve as a non-deuterated starting material for comparative studies or as a precursor for further functionalization in the development of isotopically labeled analogs for use as internal standards in bioanalysis or as novel therapeutic candidates [5].

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